![molecular formula C7H6BrN3 B1524629 3-Brom-1H-pyrrolo[2,3-b]pyridin-5-amin CAS No. 1190321-04-0](/img/structure/B1524629.png)
3-Brom-1H-pyrrolo[2,3-b]pyridin-5-amin
Übersicht
Beschreibung
3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine is a chemical compound with the CAS Number: 1190321-04-0 and a molecular weight of 212.05 . It is a solid substance and should be stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
While specific synthesis methods for 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine were not found, there are studies on the synthesis of related 1H-pyrrolo[2,3-b]pyridine derivatives . These methods could potentially be adapted for the synthesis of 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine.Molecular Structure Analysis
The InChI code for 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine is 1S/C7H6BrN3/c8-6-3-11-7-5(6)1-4(9)2-10-7/h1-3H,9H2,(H,10,11) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule .Physical And Chemical Properties Analysis
3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine is a solid substance . It should be stored in a dark place, under an inert atmosphere, at room temperature .Wissenschaftliche Forschungsanwendungen
Krebstherapie: FGFR-Inhibitoren
3-Brom-1H-pyrrolo[2,3-b]pyridin-5-amin: wurde auf sein Potenzial als Inhibitor des Fibroblastenwachstumsfaktorrezeptors (FGFR) untersucht . FGFRs spielen eine entscheidende Rolle bei der Entwicklung und Progression verschiedener Krebsarten. Derivate dieser Verbindung haben potente Aktivitäten gegen FGFR1, 2 und 3 gezeigt, was sie zu vielversprechenden Kandidaten für die Krebstherapie macht. Beispielsweise haben bestimmte Derivate die Fähigkeit gezeigt, die Proliferation von Brustkrebszellen zu hemmen und Apoptose zu induzieren .
Diabetesmanagement
Forschungsergebnisse deuten darauf hin, dass Pyrrolopyridinderivate Anwendungen beim Management des Blutzuckerspiegels haben könnten . Verbindungen, die strukturell mit This compound verwandt sind, wurden nachweislich den Blutzucker senken, was auf eine mögliche Anwendung bei der Behandlung von Diabetes und verwandten Erkrankungen wie Hyperglykämie und Insulinresistenz hindeutet .
Protein-Kinase-Hemmung
Diese Verbindung dient als synthetisches Zwischenprodukt für azaindolbasierte Proteinkinase-Inhibitoren . Proteinkinasen spielen eine zentrale Rolle in Signalwegen innerhalb von Zellen, und ihre Dysregulation ist mit Krankheiten wie Krebs verbunden. Inhibitoren, die auf Azaindol-Kernen basieren, die aus This compound synthetisiert werden können, sind wertvoll für therapeutische Interventionen .
Chemische Synthese und Medikamentenentwicklung
Sein fester Zustand bei Raumtemperatur und die Lagerung unter inerten Gasbedingungen erleichtern die Handhabung im Labor .
Forschung zur biologischen Aktivität
This compound: wird bei der Erforschung der biologischen Aktivität aufgrund seiner strukturellen Ähnlichkeit mit natürlich vorkommenden Biomolekülen verwendet. Diese Ähnlichkeit ermöglicht es Forschern, die Interaktion der Verbindung mit biologischen Systemen zu untersuchen, was Einblicke in mögliche therapeutische Wirkungen liefert .
Analytische Chemie
Die einzigartigen physikalischen und chemischen Eigenschaften der Verbindung, wie z. B. ihr Schmelzbereich und ihr hellgelbes bis orangefarbenes Pulver, machen sie für die Verwendung als Referenzmaterial in analytischen Chemieanwendungen geeignet .
Wirkmechanismus
Target of Action
The primary target of 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine is the fibroblast growth factor receptor (FGFR) family . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Biochemical Pathways
The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Result of Action
The compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . In vitro, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Action Environment
The action, efficacy, and stability of 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine can be influenced by various environmental factors. As mentioned earlier, light, oxygen, and temperature can affect the stability of the compound . Additionally, the compound’s action and efficacy can be influenced by the specific cellular environment, including the presence of other signaling molecules, the state of the target receptors, and the overall health of the cells.
Safety and Hazards
The compound has been classified with the hazard statements H302, H315, H319, and H335 . This indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-6-3-11-7-5(6)1-4(9)2-10-7/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHYNRYMNQHOLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



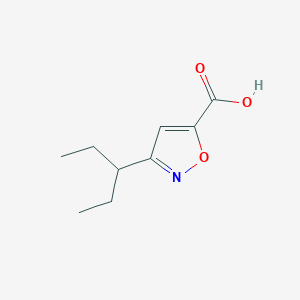
![[5-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methanol](/img/structure/B1524553.png)
![(2-{[2-(Dimethylamino)ethyl]amino}phenyl)methanamine](/img/structure/B1524554.png)
![N-[cyclopropyl(2H-1,2,3,4-tetrazol-5-yl)methyl]benzamide](/img/structure/B1524555.png)
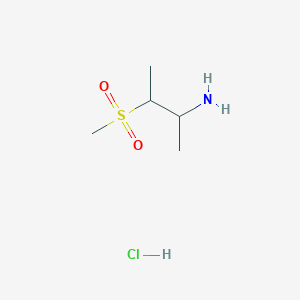
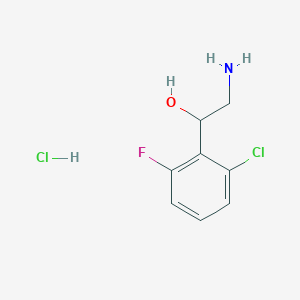
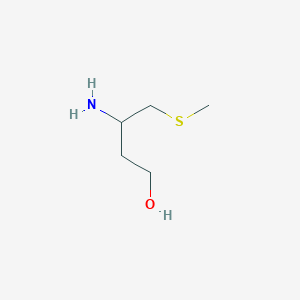

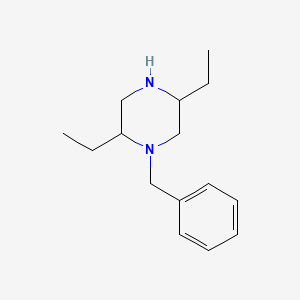
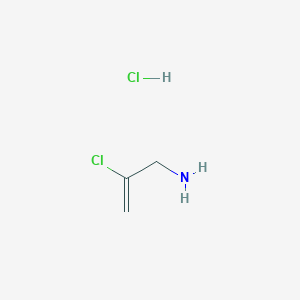
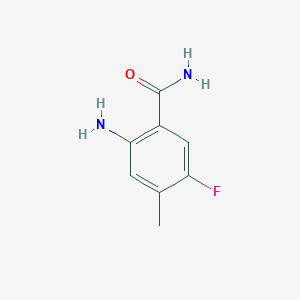
![6-bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B1524568.png)

